2-Butanone

Description

Methyl ethyl ketone appears as colorless fairly volatile liquid with a pleasant pungent odor. Flash point 20 °F. Vapors heavier than air. Does not react with water or many common materials. Stable in normal transportation. Irritates the nose, eyes, and throat. Combustion may produce toxic materials. Density 6.7 lb / gal. Used as a solvent, for making other chemicals, and for production of wax from petroleum.

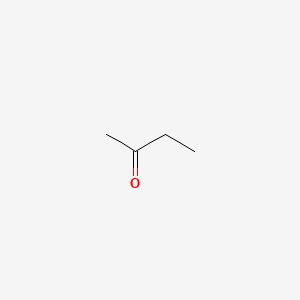

Butan-2-one is a dialkyl ketone that is a four-carbon ketone carrying a single keto- group at position C-2. It has a role as a polar aprotic solvent and a bacterial metabolite. It is a dialkyl ketone, a methyl ketone, a volatile organic compound and a butanone.

Methyl ethyl ketone is used as a solvent. Acute (short-term) inhalation exposure to methyl ethyl ketone in humans results in irritation to the eyes, nose, and throat. Limited information is available on the chronic (long-term) effects of methyl ethyl ketone in humans. Chronic inhalation studies in animals have reported slight neurological, liver, kidney, and respiratory effects. No information is available on the developmental, reproductive, or carcinogenic effects of methyl ethyl ketone in humans. Developmental effects, including decreased fetal weight and fetal malformations, have been reported in mice and rats exposed to methyl ethyl ketone via inhalation and ingestion. EPA has classified methyl ethyl ketone as a Group D, not classifiable as to human carcinogenicity.

Methyl Ethyl Ketone is a natural product found in Alpinia chinensis, Tuber melanosporum, and other organisms with data available.

Butanone occurs as a natural product. It is made by some trees and found in some fruits and vegetables in small amounts. It is also released to the air from car and truck exhausts. The known health effects to people from exposure to butanone are irritation of the nose, throat, skin, and eyes. (wikipedia).

Structure

3D Structure

Properties

IUPAC Name |

butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEHNKRNPOVVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021516 | |

| Record name | Methyl ethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl ethyl ketone appears as colorless fairly volatile liquid with a pleasant pungent odor. Flash point 20 °F. Vapors heavier than air. Does not react with water or many common materials. Stable in normal transportation. Irritates the nose, eyes, and throat. Combustion may produce toxic materials. Density 6.7 lb / gal. Used as a solvent, for making other chemicals, and for production of wax from petroleum., Liquid; Water or Solvent Wet Solid, Colorless liquid with a moderately sharp, fragrant, mint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with an ethereal, nauseating odour, Colorless liquid with a moderately sharp, fragrant, mint- or acetone-like odor. | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

175.3 °F at 760 mmHg (NTP, 1992), 79.59 °C, 78.60 to 80.00 °C. @ 760.00 mm Hg, 80 °C, 175 °F | |

| Details | The Good Scents Company Information System | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | The Good Scents Company Information System | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | The Good Scents Company Information System | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

26 °F (NTP, 1992), 26 °F, 16 °F (-9 °C) (Closed cup), -9 °C (closed cup), -9 °C c.c., 16 °F | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | 2-Butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Constant boiling mixture with water, BP 73.4 °C, contains 88.7% methyl ethyl ketone (MEK); Solubility of water in MEK is 12.5% at 25 °C, In water, 2.23X10+5 mg/L at 25 °C, In water, 3.13X10+5 mg/L at 10 °C; 2.11X10+5 mg/L at 25 °C; 1.6X10+5 mg/L at 90 °C, Soluble in benzene, alcohol, and ether; miscible with oils, Miscible with ethanol, ether, acetone, benzene, chloroform, 223.0 mg/mL, Solubility in water, g/100ml at 20 °C: 29 (good), miscible with alcohol, ether, most fixed oils; 1 ml in 4 ml water, 28% | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.805 at 20 °C/4 °C; 0.7997 at 25 °C/4 °C; 0.8255 at 0 °C/4 °C, Bulk density: 6.71 lb/gal at 20 °C, Relative density (water = 1): 0.8, 0.801-0.803, 0.81 | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | 2-Butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.41 (Air= 1), Relative vapor density (air = 1): 2.41, 2.42 | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Verschueren, K. Handbook of Environmental Data on Organic Chemicals. Volumes 1-2. 4th ed. John Wiley & Sons. New York, NY. 2001, p. V2: 1492 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

77.5 mmHg at 68 °F ; 100 mmHg at 77.0 °F (NTP, 1992), 90.6 [mmHg], 90.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.5, 78 mmHg | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | 2-Butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995) | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-93-3 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ethyl ketone | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-ethyl-ketone-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Butanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl ethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PT9KLV9IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EL62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-123.3 °F (NTP, 1992), -86.67 °C, -86.6 °C, -86 °C, -123 °F | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/99 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | Butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | METHYL ETHYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-BUTANONE (METHYL ETHYL KETONE; MEK) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/680 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0069.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2-Butanone fundamental chemical and physical properties

An In-Depth Technical Guide to the Fundamental Properties of 2-Butanone

Introduction

This compound, systematically known as butan-2-one and commonly referred to as methyl ethyl ketone (MEK), is a colorless, volatile organic liquid with a sharp, sweet odor reminiscent of acetone.[1][2] Its molecular structure, consisting of a four-carbon chain with a carbonyl group on the second carbon, imparts a unique combination of polarity and moderate hydrogen bond accepting ability. This makes it an exceptionally versatile and widely utilized solvent in numerous industrial and laboratory settings.[3][4] MEK is a key component in the formulation of paints, varnishes, and adhesives due to its high solvency power for a wide range of resins and polymers, and its rapid evaporation rate.[2][3][5] In the pharmaceutical and drug development sectors, it serves as a valuable reaction medium, an extraction solvent, and a component in cleaning and purification processes.[6]

This guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is designed to serve as a technical resource for scientists and researchers, offering not just data, but also insights into its chemical behavior, analytical characterization, and safe handling protocols.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical substance is foundational to all scientific work. This compound is registered under CAS Number 78-93-3.[7][8] Its molecular formula is C₄H₈O, with a molecular weight of approximately 72.11 g/mol .[7][9]

Synonyms: Methyl ethyl ketone (MEK), Ethyl methyl ketone, 3-Butanone, Methyl acetone.[7][8][9]

The structure of this compound features a carbonyl group (C=O) bonded to an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). The presence of the polar carbonyl group and the nonpolar alkyl groups results in its characteristic solvency.

Caption: Molecular structure of this compound.

Physicochemical and Thermodynamic Properties

The utility of this compound in various applications is dictated by its distinct physical and thermodynamic properties. These values are critical for process design, safety assessments, and theoretical modeling.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [7][8][9] |

| Molecular Weight | 72.11 g/mol | [9][10] |

| CAS Registry Number | 78-93-3 | [7][8] |

| Appearance | Colorless liquid | [1][11] |

| Odor | Acetone-like, sweet, sharp | [1][2] |

| Odor Threshold | 5.4 ppm in air | [10][12] |

| Density | 0.805 g/mL at 25 °C | [1][13] |

| Melting Point | -87 °C to -86 °C | [1][14] |

| Boiling Point | 79.6 °C to 80 °C | [1][14] |

| Water Solubility | 290 g/L at 20 °C | [1][13] |

| Solubility in Organics | Miscible with alcohol, ether, benzene, acetone | [1][12][13] |

| Vapor Pressure | 71 mmHg at 20 °C; 90.6 mmHg at 25 °C | [1][12] |

| Vapor Density | 2.49 (vs air) | [1] |

| Refractive Index (n20/D) | 1.379 | [1] |

| Log K_ow_ (Octanol/Water) | 0.29 | [10][12] |

Table 2: Thermodynamic and Safety Properties of this compound

| Property | Value | Source(s) |

| Flash Point (Closed Cup) | -2 °C to -1 °C | [12] |

| Autoignition Temperature | 404 °C to 515 °C | [12][14] |

| Flammability Limits in Air | 1.8 - 11.5% by volume | [1][2] |

| Enthalpy of Vaporization | 34.624 kJ/mol | [14] |

| Liquid Heat Capacity (C_p_) | 158.8 J/(mol·K) at 25 °C | [14][15] |

| Critical Temperature | 263.55 °C | [14] |

| Critical Pressure | 42.07 bar | [14] |

Synthesis and Chemical Reactivity

Industrial Synthesis

The primary industrial route for this compound production is the catalytic dehydrogenation of 2-butanol.[16] This reaction is typically carried out in the vapor phase at elevated temperatures (400-550 °C) using catalysts based on copper, zinc, or bronze.[16]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 78-93-3 [chemicalbook.com]

- 3. This compound (MEK) for High-Efficiency Industrial Applications [epchems.com]

- 4. chemmarkt.de [chemmarkt.de]

- 5. This compound | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound [webbook.nist.gov]

- 8. Table 4-1, Chemical Identity of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | Fisher Scientific [fishersci.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. carlroth.com [carlroth.com]

- 12. Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 78-93-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. chem-casts.com [chem-casts.com]

- 15. This compound [webbook.nist.gov]

- 16. chemcess.com [chemcess.com]

The Genesis of a Keystone Solvent: A Technical Guide to the Historical Discovery and First Synthesis of 2-Butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical origins and seminal synthesis of 2-butanone, also known as methyl ethyl ketone (MEK). While the precise moment of its initial discovery remains somewhat obscured within the broader context of 19th-century organic chemistry, this document reconstructs the scientific landscape that enabled its identification and first synthesis. We will explore the foundational advancements in chemical analysis and theory that set the stage for the isolation and characterization of ketones, followed by a detailed examination of the likely first reproducible synthesis of ketones of its class through the groundbreaking Friedel-Crafts acylation. This guide provides not only a historical narrative but also detailed experimental protocols and mechanistic insights, offering a comprehensive resource for understanding the genesis of this industrially vital solvent.

Introduction: The Emergence of Ketones from the Mists of Vitalism

The story of this compound is intrinsically linked to the emergence of organic chemistry as a distinct scientific discipline in the 19th century. Prior to this era, the prevailing theory of vitalism posited that organic compounds, those derived from living organisms, possessed a "vital force" and could not be synthesized from inorganic matter.[1] This paradigm began to crumble in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic reactants.[1] This pivotal moment opened the floodgates for chemists to explore the synthesis of a vast array of organic molecules, including the class of compounds known as ketones.

Ketones, characterized by a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms, were first systematically studied in the mid-19th century.[2] Early investigations often involved the distillation of the calcium salts of carboxylic acids. For instance, the pyrolysis of calcium acetate was a known method for producing acetone, the simplest ketone. While the exact first isolation of this compound is not definitively documented, it is highly probable that it was encountered as a component of complex mixtures from the distillation of wood or other organic materials. However, its deliberate and reproducible synthesis awaited a more sophisticated understanding of chemical reactions and the development of new synthetic methodologies.

The First Synthesis: A New Era of Carbon-Carbon Bond Formation

While earlier methods may have produced this compound serendipitously, the first truly rational and generalizable synthesis of ketones of its structural type can be attributed to the groundbreaking work of Charles Friedel and James Crafts in 1877.[3][4][5] Their discovery of the eponymous Friedel-Crafts acylation revolutionized organic synthesis by providing a reliable method for forming carbon-carbon bonds to an aromatic ring.[5][6] Although their initial work focused on aromatic ketones, the underlying principles laid the groundwork for the synthesis of a wide variety of ketones, including aliphatic ketones like this compound.

The Friedel-Crafts acylation involves the reaction of an acyl halide (or anhydride) with an aromatic compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4] This reaction proceeds through the formation of a highly reactive acylium ion, which then acts as an electrophile, attacking the electron-rich aromatic ring.

Causality Behind the Experimental Choices in Friedel-Crafts Acylation

The genius of the Friedel-Crafts reaction lies in the strategic use of a Lewis acid catalyst to activate the acylating agent.

-

The Role of the Lewis Acid (AlCl₃): Acyl chlorides, while reactive, are not electrophilic enough to readily react with a stable aromatic ring. Friedel and Crafts' key insight was the use of a strong Lewis acid like aluminum chloride. The aluminum atom in AlCl₃ has an empty p-orbital, making it an excellent electron acceptor. It coordinates with the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and ultimately facilitating its cleavage to form a highly electrophilic acylium ion. This in situ generation of a potent electrophile is the cornerstone of the reaction's success.

-

The Acylating Agent: The choice of the acyl halide determines the structure of the resulting ketone. To synthesize a ketone analogous to this compound (an ethyl methyl ketone attached to a phenyl group, for instance), one would use propanoyl chloride (for the ethyl group) and react it with benzene.

-

The Aromatic Substrate: The aromatic ring acts as the nucleophile in this reaction. The reaction works best with electron-rich aromatic compounds.

Self-Validating System: The Trustworthiness of the Protocol

The Friedel-Crafts acylation is a robust and self-validating reaction. The formation of the ketone product is readily verifiable through various analytical techniques that were becoming available in the late 19th century, such as melting point determination and elemental analysis. In a modern context, techniques like spectroscopy (NMR, IR) would definitively confirm the structure of the product. The reaction is generally high-yielding and produces a stable ketone, which is less reactive than the starting aromatic compound, thus preventing over-acylation.[5] This inherent selectivity contributes to the reliability and trustworthiness of the protocol.

Experimental Protocol: The First Synthesis of an Aromatic Ketone Analogous to this compound via Friedel-Crafts Acylation

The following protocol describes the synthesis of propiophenone, an aromatic ketone that shares the ethyl ketone moiety with this compound. This serves as a representative example of the first rational synthesis of this class of ketones.

Materials:

-

Benzene (anhydrous)

-

Propanoyl chloride

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Distillation apparatus

-

Separatory funnel

-

Reaction flask with reflux condenser and drying tube

Procedure:

-

Reaction Setup: In a clean, dry reaction flask equipped with a reflux condenser and a drying tube containing calcium chloride, place 100 mL of anhydrous benzene.

-

Catalyst Addition: Carefully add 15 g of anhydrous aluminum chloride to the benzene with stirring. The mixture may warm up slightly.

-

Acyl Chloride Addition: Slowly add 10 mL of propanoyl chloride to the stirred mixture. The addition should be done dropwise to control the exothermic reaction. Hydrogen chloride gas will be evolved and should be vented safely.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux for 30 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (benzene layer) from the aqueous layer.

-

Washing: Wash the organic layer sequentially with 50 mL of 10% hydrochloric acid, 50 mL of water, and 50 mL of 5% sodium bicarbonate solution to remove any unreacted acid and aluminum salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the benzene by distillation.

-

Purification: The resulting crude propiophenone can be purified by vacuum distillation.

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Moles | Theoretical Yield (g) |

| Benzene | 78.11 | 100 mL (87.6 g) | 1.12 | - |

| Propanoyl Chloride | 92.52 | 10 mL (10.9 g) | 0.118 | - |

| Propiophenone | 134.18 | - | - | 15.8 |

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation reaction.

Caption: Mechanism of Friedel-Crafts Acylation.

Conclusion: From a Historical Breakthrough to an Industrial Workhorse

While the specific historical moment of the discovery of this compound remains elusive, the development of the Friedel-Crafts acylation in 1877 marks a pivotal point in the history of ketone synthesis. This reaction provided the first rational and versatile method for preparing ketones with a defined structure, paving the way for the systematic study and eventual industrial production of compounds like this compound. Today, this compound is produced on a massive scale, primarily through the dehydrogenation of 2-butanol, and serves as a crucial solvent in numerous industries, a testament to the enduring legacy of 19th-century synthetic innovation.[7][8] This guide has aimed to provide a comprehensive overview of the historical context and the foundational synthetic chemistry that brought this indispensable chemical into the modern world.

References

- 1. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 2. Ketone - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]

- 7. Butanone - Wikipedia [en.wikipedia.org]

- 8. chemcess.com [chemcess.com]

Natural occurrence of 2-Butanone in plants and microorganisms

An In-depth Technical Guide to the Natural Occurrence of 2-Butanone in Plants and Microorganisms

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known as methyl ethyl ketone (MEK), is a volatile organic compound (VOC) with significant industrial applications. While widely recognized as a synthetic solvent, this compound is also a natural product biosynthesized by a diverse range of terrestrial and marine organisms, including plants and microorganisms. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its biosynthetic pathways, physiological and ecological significance, and the analytical methodologies for its detection and quantification in biological matrices. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and biotechnology, as well as for professionals in the pharmaceutical and flavor and fragrance industries.

Introduction to this compound: Beyond the Solvent

This compound (CH₃C(O)CH₂CH₃) is a colorless liquid with a characteristic sharp, sweet odor reminiscent of acetone and butterscotch.[1] While its large-scale industrial production and use as a solvent in paints, coatings, and adhesives are well-documented, its natural origins are less widely appreciated.[2] this compound is a component of the complex bouquet of volatile organic compounds (VOCs) emitted by various organisms, playing a crucial role in their interactions with the environment. In nature, it is produced by some trees and can be found in small amounts in certain fruits and vegetables.[2][3] This guide will explore the fascinating world of naturally derived this compound, focusing on its presence and production in the plant and microbial kingdoms.

The Botanical Realm: this compound in Plants

The occurrence of this compound in the plant kingdom is widespread, where it contributes to the characteristic aroma of many fruits, flowers, and vegetables.[3] Its presence has been identified in a variety of plant species, highlighting its role as a significant secondary metabolite.

Occurrence and Distribution in the Plant Kingdom

This compound has been detected as a volatile component in a diverse array of plants. It is a constituent of the aroma profile of numerous fruits and vegetables.[3] For instance, it is found in apples, grapes, and tomatoes.[3] Furthermore, it has been identified in the essential oils of various plants, contributing to their distinctive scents.

| Plant Part | Species Examples | Reference |

| Fruits | Apple (Malus domestica), Grape (Vitis vinifera), Tomato (Solanum lycopersicum) | [3] |

| Flowers | Various floral scents | [4] |

| Leaves | White clover (Trifolium repens) | [1] |

| Tubers | Potato (Solanum tuberosum) |

Biosynthetic Pathways in Plants: An Area of Active Research

The precise biosynthetic pathways leading to this compound in plants are not yet fully elucidated and represent an active area of scientific inquiry. However, evidence suggests potential origins from the catabolism of amino acids and fatty acids.[5][6]

One plausible route involves the metabolism of the branched-chain amino acid isoleucine. The degradation of isoleucine can yield 2-oxobutanoate, which through a series of enzymatic reactions, could potentially be converted to this compound.

Another proposed pathway involves the β-oxidation of fatty acids.[7] This process generates acetyl-CoA and other acyl-CoA intermediates that could serve as precursors for the synthesis of short-chain ketones like this compound.

Physiological and Ecological Roles of this compound in Plants

As a volatile organic compound, this compound plays a significant role in the chemical ecology of plants, mediating interactions with other organisms.

-

Pollinator Attraction: As a component of floral scents, this compound can act as a chemical cue to attract pollinators, thereby facilitating plant reproduction.[4]

-

Defense against Herbivores and Pathogens: Plants can release this compound in response to tissue damage caused by herbivores or pathogen attacks. This volatile can act as a repellent to some herbivores and may also possess antimicrobial properties, thus contributing to the plant's defense system.

-

Interspecific Communication: The emission of this compound can serve as a signal to neighboring plants, alerting them to potential threats and inducing their own defense mechanisms. It also acts as a semiochemical, a chemical involved in communication, for insects.[8][9] For example, it can mimic the effects of carbon dioxide to attract certain mosquito species.[10]

The Microbial World: A Prolific Source of this compound

Microorganisms, including bacteria and fungi, are significant natural producers of this compound. Its production is often linked to fermentation processes and serves various functions within microbial communities.

Bacterial Production of this compound

A variety of bacterial species have been identified as producers of this compound. This production is particularly well-studied in the context of metabolic engineering for biofuel and biochemical applications.

3.1.1. Native Bacterial Producers

Several native bacterial species are known to produce this compound, often as a byproduct of their metabolism. For instance, species of Bacillus and Pseudomonas have been shown to generate this compound.[11] Soil microbes, in general, are considered a source of this ketone.[2]

3.1.2. Engineered Bacterial Pathways

Significant research has focused on engineering bacteria, such as Escherichia coli and Klebsiella pneumoniae, for the enhanced production of this compound.[12][13] The most common strategy involves extending the native 2,3-butanediol synthesis pathway.[1][14] In this pathway, 2,3-butanediol is dehydrated to form this compound, a reaction catalyzed by a diol dehydratase.[1][15]

Fungal Production of this compound

Various fungal species, including yeasts, molds, and endophytic fungi, are also known to produce this compound.[3][16]

3.2.1. Endophytic and Pathogenic Fungi